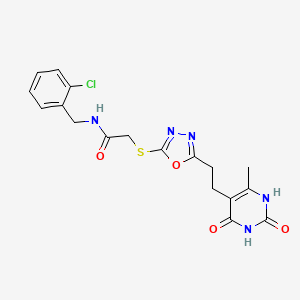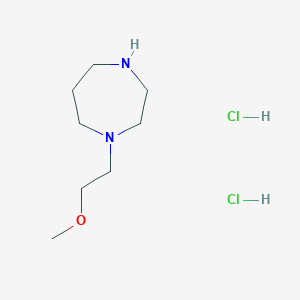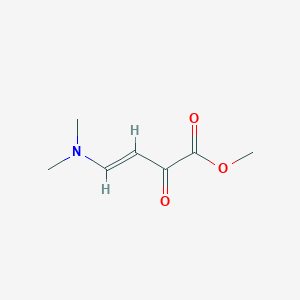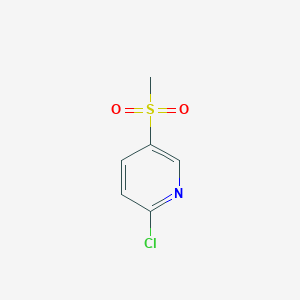
4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-Methyl-5-thienyl-2H-pyrazol-3-one (MTP), is a heterocyclic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, and is also known to have biochemical and physiological effects on the body.
科学的研究の応用
Antihyperglycemic Agents
- A study by Kees et al. (1996) described the synthesis and structure-activity relationship of a similar compound, 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, as a potent antihyperglycemic agent. It showed significant reduction in plasma glucose levels in diabetic mice, suggesting its potential in diabetes treatment (Kees et al., 1996).
Cytotoxicity and Anti-Tumor Activity
- Gul et al. (2016) synthesized derivatives including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. These compounds exhibited cytotoxic activities and inhibited human cytosolic isoforms, indicating their potential in anti-tumor studies (Gul et al., 2016).
Anti-inflammatory Properties
- Thangarasu et al. (2019) reported the synthesis of novel pyrazole derivatives with significant anti-inflammatory properties. These compounds showed excellent COX-2 inhibition and membrane stabilization properties, indicating their utility in developing anti-inflammatory drugs (Thangarasu et al., 2019).
Synthesis Techniques
- Zhu et al. (2011) described an efficient strategy for synthesizing similar compounds like 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. This study provides insight into the synthesis methodologies that could be applicable to the chemical (Zhu et al., 2011).
Environmentally Friendly Catalysis
- Mosaddegh et al. (2010) explored the use of cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, for the synthesis of pyrazole derivatives. This highlights the environmental aspect of synthesizing such compounds (Mosaddegh et al., 2010).
特性
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-thiophen-2-ylsulfonyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S2/c1-7-8(4-5-13)10(14)11-12(7)18(15,16)9-3-2-6-17-9/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJCENIQPZCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CS2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)

![N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2477948.png)
![N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2477949.png)



![(Z)-1-(4-fluorobenzyl)-3-(((5-methylisoxazol-3-yl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2477957.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2477958.png)

![(3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid](/img/structure/B2477963.png)


![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477967.png)